

NVP-DPP728 Dihydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: NVP-DPP728 dihydrochloride

Cat. No.: B1663710

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CAS Number: 207556-62-5[1][2][3][4][5]

Alternate CAS Number: 247016-69-9 has also been associated with this compound, potentially referring to the free base or a different salt form.

Introduction

NVP-DPP728 dihydrochloride is a potent, selective, and orally active inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV).[5] As a member of the gliptin class of compounds, it has been a valuable tool in preclinical research for studying the physiological roles of DPP-IV and the therapeutic potential of its inhibition, particularly in the context of type 2 diabetes and metabolic disorders. This technical guide provides an in-depth overview of **NVP-DPP728 dihydrochloride**, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways for researchers, scientists, and drug development professionals.

Physicochemical and In Vitro Activity Data

The following tables summarize the key physicochemical properties and in vitro inhibitory activity of **NVP-DPP728 dihydrochloride**.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₀ Cl ₂ N ₆ O	[1]
Molecular Weight	371.26 g/mol	[1]
Purity	>98%	[2][3]
Solubility	Soluble in water and DMSO to 100 mM	[2][5]

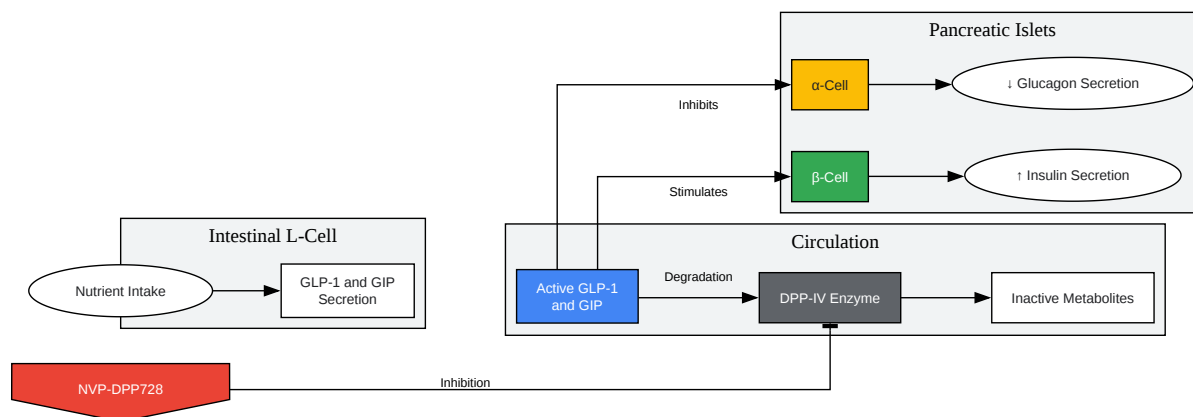
Table 2: In Vitro Inhibitory Activity

Parameter	Value	Species/System	Reference
K _i (DPP-IV)	11 nM	Human	[6]
IC ₅₀ (DPP-IV)	14 nM	-	[5]
k _{on}	1.3 x 10 ⁵ M ⁻¹ s ⁻¹	Human DPP-IV	[6]
k _{off}	1.3 x 10 ⁻³ s ⁻¹	Human DPP-IV	[6]
Selectivity	>15,000-fold over DPP-II and a range of proline-cleaving proteases	-	[5]

Mechanism of Action and Signaling Pathways

NVP-DPP728 exerts its effects by inhibiting DPP-IV, a serine protease that cleaves N-terminal dipeptides from various peptide hormones and chemokines, leading to their inactivation. The primary therapeutic targets of DPP-IV inhibition are the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).

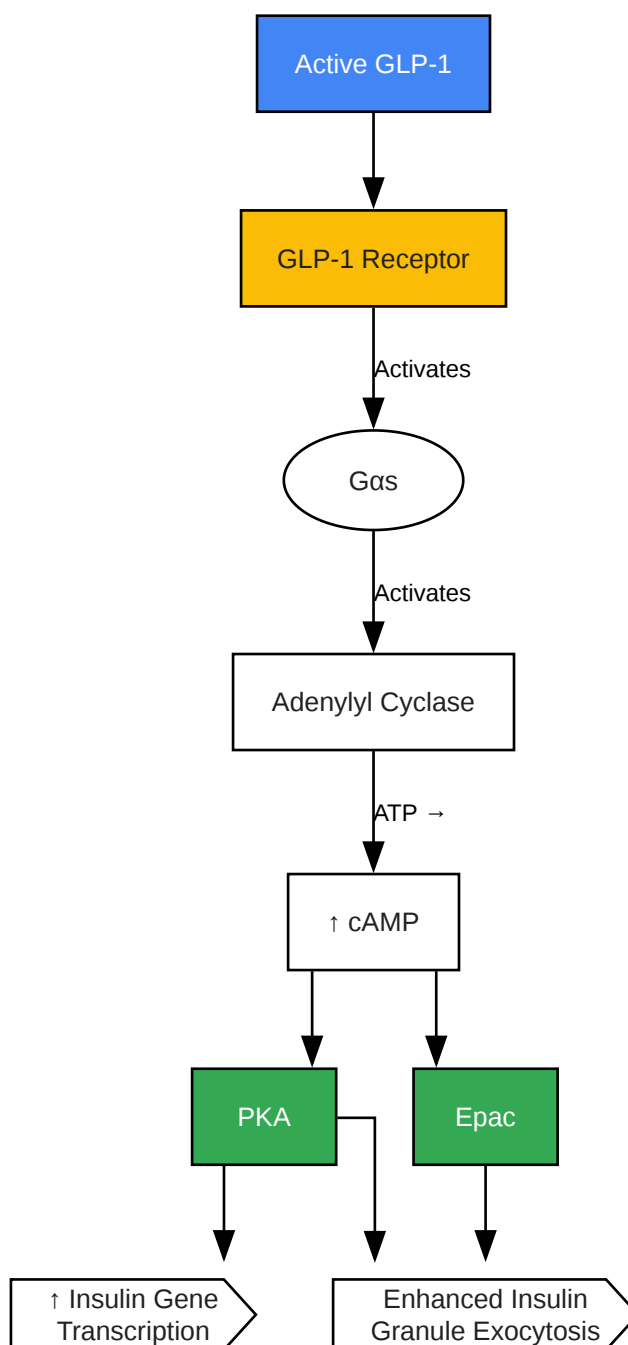
By preventing the degradation of GLP-1 and GIP, NVP-DPP728 enhances their circulating concentrations and prolongs their biological activity.[7] This leads to a glucose-dependent stimulation of insulin secretion from pancreatic β-cells and suppression of glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[8][9]



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Caption: Mechanism of Action of NVP-DPP728.

The binding of active GLP-1 to its receptor (GLP-1R) on pancreatic β -cells initiates a cascade of intracellular signaling events, primarily mediated by the $G_{\alpha s}$ subunit, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).^[10] This, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), culminating in enhanced glucose-stimulated insulin secretion.



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Caption: GLP-1 Receptor Signaling in Pancreatic β-Cells.

Experimental Protocols

The following are detailed methodologies for key experiments frequently conducted with **NVP-DPP728 dihydrochloride**.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents

This protocol is adapted from standard procedures for assessing in vivo glucose metabolism.

[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Objective: To evaluate the effect of NVP-DPP728 on glucose tolerance following an oral glucose challenge.

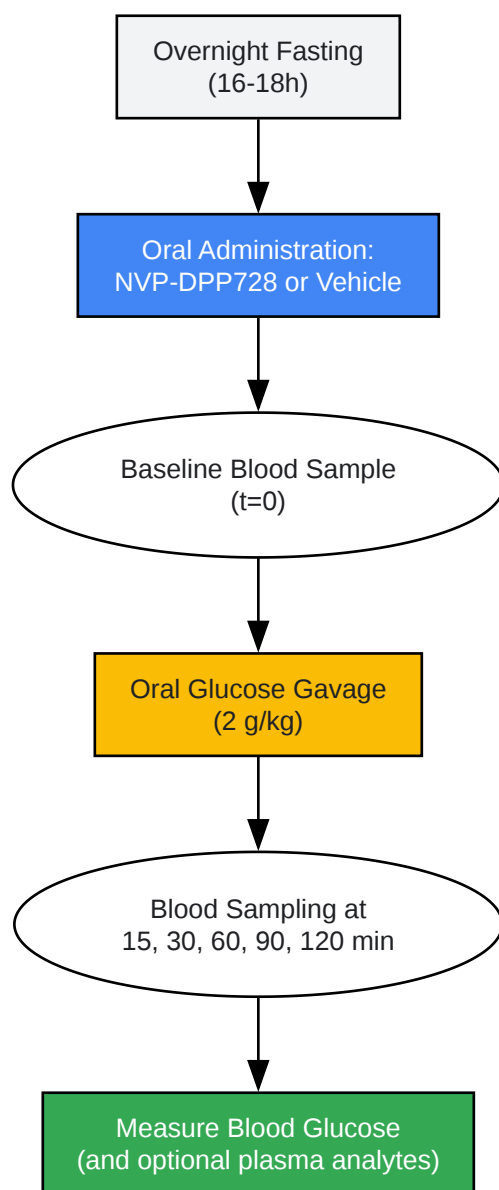
Materials:

- **NVP-DPP728 dihydrochloride**
- Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)
- Glucose solution (e.g., 20% w/v in sterile saline)
- Male Zucker rats or other appropriate rodent model
- Oral gavage needles
- Glucometer and test strips
- Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

Procedure:

- Fast animals overnight (16-18 hours) with free access to water.
- Record the body weight of each animal.
- Prepare a fresh solution of **NVP-DPP728 dihydrochloride** in the chosen vehicle at the desired concentration (e.g., to deliver a dose of 3-10 mg/kg).
- Administer NVP-DPP728 or vehicle orally via gavage.
- After a specified time (e.g., 30-60 minutes), collect a baseline blood sample (t=0) from the tail vein.
- Immediately administer the glucose solution orally via gavage (e.g., 2 g/kg body weight).

- Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
- Measure blood glucose concentrations at each time point using a glucometer.
- Plasma can be separated by centrifugation for subsequent analysis of insulin, GLP-1, and DPP-IV activity.



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Caption: Workflow for an Oral Glucose Tolerance Test.

Measurement of Plasma DPP-IV Activity

This fluorometric assay is a common method for determining DPP-IV enzymatic activity.[\[17\]](#)[\[18\]](#)
[\[19\]](#)[\[20\]](#)

Objective: To quantify the inhibitory effect of NVP-DPP728 on DPP-IV activity in plasma samples.

Materials:

- Plasma samples collected from an in vivo study
- DPP-IV substrate (e.g., H-Gly-Pro-7-amino-4-methylcoumarin; GP-AMC)
- Assay buffer (e.g., Tris-HCl, pH 8.0)
- 96-well black microplate
- Fluorometric plate reader (Excitation/Emission ~380/460 nm)
- Recombinant human DPP-IV (for standard curve)
- 7-amino-4-methylcoumarin (AMC) standard

Procedure:

- Thaw plasma samples on ice.
- Prepare a standard curve using AMC.
- In a 96-well plate, add a small volume of plasma (e.g., 10 μ L) to each well.
- Add assay buffer to each well.
- Initiate the reaction by adding the DPP-IV substrate (GP-AMC) to all wells.
- Immediately place the plate in a fluorometer pre-set to 37°C.

- Measure fluorescence kinetically over a set period (e.g., 30 minutes), taking readings every 1-2 minutes.
- Calculate the rate of AMC production (V_{max}), which is proportional to the DPP-IV activity.
- DPP-IV activity is typically expressed as μmol of AMC produced per minute per mL of plasma.

Quantification of Active GLP-1 in Plasma

Due to the low endogenous concentrations and rapid degradation of active GLP-1, highly sensitive methods such as immunoaffinity liquid chromatography-mass spectrometry (LC-MS/MS) or specialized ELISAs are required.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

Objective: To measure the concentration of biologically active GLP-1 (7-36 amide) in plasma samples.

Materials:

- Plasma samples collected in tubes containing a DPP-IV inhibitor (e.g., Pefabloc SC, aprotinin) and EDTA.
- Immunoaffinity LC-MS/MS system or a validated GLP-1 (active) ELISA kit.
- Specific antibodies for active GLP-1.
- Internal standards for LC-MS/MS.

Procedure (General Principle for Immunoaffinity LC-MS/MS):

- Plasma samples are processed to precipitate proteins.
- The supernatant is incubated with magnetic beads coated with an anti-GLP-1 antibody to capture the peptide.
- After washing to remove non-specific binding, the captured GLP-1 is eluted from the beads.
- The eluate is then analyzed by LC-MS/MS for quantification against a standard curve.

Conclusion

NVP-DPP728 dihydrochloride remains a critical research tool for investigating the incretin system and the broader physiological functions of DPP-IV. Its high potency and selectivity allow for precise interrogation of DPP-IV-mediated pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust studies in the field of metabolic disease and beyond.

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